AC-24,055

Description

Propriétés

Numéro CAS |

1933-50-2 |

|---|---|

Formule moléculaire |

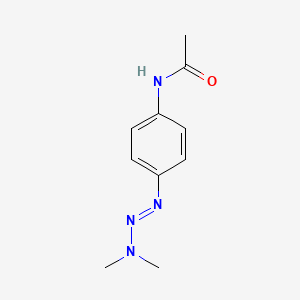

C10H14N4O |

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

N-[4-(dimethylaminodiazenyl)phenyl]acetamide |

InChI |

InChI=1S/C10H14N4O/c1-8(15)11-9-4-6-10(7-5-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |

Clé InChI |

KTBWSGZJCVRIRH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)N=NN(C)C |

Apparence |

Solid powder |

Autres numéros CAS |

1933-50-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AC-24,055; AC24,055; AC 24,055; AC-24055; AC24055; AC 24055; CL24055; CL 24055; CL-24055; NSC 157031; NSC-157031; NSC157031 |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: AC-24,055 (4'-(3,3-dimethyl-1-triazeno)acetanilide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-24,055, also known by its chemical name 4'-(3,3-dimethyl-1-triazeno)acetanilide, is a compound that has demonstrated significant biological activity, primarily as an antifeeding agent in insects. Its mechanism of action involves the inhibition of key digestive enzymes, making it a subject of interest in the development of novel pest control strategies. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound is an acetanilide derivative containing a dimethyltriazeno group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-(3,3-dimethyl-1-triazen-1-yl)phenyl)acetamide | |

| Synonyms | 4'-(3,3-dimethyl-1-triazeno)acetanilide, Cyanamid 24055 | |

| CAS Number | 1933-50-2 | [1] |

| Molecular Formula | C10H14N4O | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 158 °C | [2] |

| Density | 1.1478 g/cm³ (rough estimate) | [2] |

| pKa | 15.13 ± 0.70 (Predicted) | [2] |

| Solubility | Information not readily available |

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its potent antifeeding effect against various insect species, most notably the Egyptian cotton leafworm, Spodoptera littoralis.[3] The compound also exhibits some insecticidal and oviposition-inhibiting properties.[2]

The antifeeding effect is attributed to the inhibition of digestive enzymes in the insect gut. Specifically, this compound has been shown to inhibit the activity of α-amylase and invertase, enzymes crucial for the breakdown of starches and sugars, respectively.[4] By disrupting these digestive processes, the compound reduces the nutritional value of the insect's food, leading to feeding deterrence and, at higher concentrations, mortality.[3]

Signaling Pathway

The mechanism of action of this compound appears to be a direct inhibition of digestive enzymes rather than an interaction with a specific signaling pathway within the insect's cells. The compound acts in the gut lumen to disrupt nutrient breakdown.

References

An In-depth Technical Guide to the Synthesis of 4'-(3,3-dimethyl-1-triazeno)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-(3,3-dimethyl-1-triazeno)acetanilide, a compound of interest in medicinal chemistry and drug development. This document details the necessary precursors, a two-step synthetic pathway including reaction mechanisms, and detailed experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility.

Overview of the Synthetic Pathway

The synthesis of 4'-(3,3-dimethyl-1-triazeno)acetanilide is achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-aminoacetanilide. The second, and core, step is the diazotization of 4-aminoacetanilide, followed by a coupling reaction with dimethylamine to yield the final triazene product.

Caption: Overall synthetic pathway for 4'-(3,3-dimethyl-1-triazeno)acetanilide.

Experimental Protocols

Step 1: Synthesis of 4-Aminoacetanilide (Precursor)

While 4-aminoacetanilide is commercially available, this section provides a representative synthesis protocol starting from p-nitroaniline for completeness. The process involves the acetylation of the amino group of p-nitroaniline, followed by the reduction of the nitro group.

2.1.1. Acetylation of p-Nitroaniline

-

Reaction: p-Nitroaniline reacts with acetic anhydride to form N-(4-nitrophenyl)acetamide.

| Parameter | Value |

| Reactants | p-Nitroaniline, Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | 100-120 °C |

| Reaction Time | 1-2 hours |

| Work-up | Pouring the reaction mixture into ice water to precipitate the product. |

| Purification | Recrystallization from ethanol. |

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend p-nitroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) to the suspension.

-

Heat the mixture to reflux (approximately 118 °C) for 1.5 hours.

-

Allow the reaction mixture to cool slightly before pouring it slowly into a beaker of ice water with stirring.

-

Collect the precipitated N-(4-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)acetamide.

2.1.2. Reduction of N-(4-nitrophenyl)acetamide

-

Reaction: The nitro group of N-(4-nitrophenyl)acetamide is reduced to an amino group using a reducing agent such as tin and hydrochloric acid.

| Parameter | Value |

| Reactant | N-(4-nitrophenyl)acetamide |

| Reducing Agent | Granulated Tin, Concentrated Hydrochloric Acid |

| Temperature | 100 °C |

| Reaction Time | 1 hour |

| Work-up | Neutralization with a strong base (e.g., NaOH) to precipitate the product. |

| Purification | Recrystallization from water. |

Detailed Protocol:

-

To a round-bottom flask, add N-(4-nitrophenyl)acetamide (1.0 eq) and granulated tin (2.5 eq).

-

Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

After the initial reaction subsides, heat the mixture on a steam bath for 1 hour.

-

Cool the flask to room temperature and then in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the 4-aminoacetanilide.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water.

Step 2: Synthesis of 4'-(3,3-dimethyl-1-triazeno)acetanilide

This step involves the diazotization of 4-aminoacetanilide to form a diazonium salt, which is then coupled with dimethylamine.

Caption: Experimental workflow for the synthesis of the target compound.

2.2.1. Quantitative Data

| Parameter | Value |

| Reactants | 4-Aminoacetanilide, Sodium Nitrite, Hydrochloric Acid, Dimethylamine |

| Solvent | Water |

| Temperature | 0-5 °C (for diazotization and coupling) |

| Reaction Time | Diazotization: ~30 minutes; Coupling: 1-2 hours |

| Work-up | Filtration of the precipitated product. |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water). |

| Expected Yield | Moderate to good (exact yield is dependent on strict temperature control). |

2.2.2. Detailed Experimental Protocol

-

Preparation of the Diazonium Salt Solution:

-

Dissolve 4-aminoacetanilide (1.0 eq) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the 4-aminoacetanilide solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper (turns blue-black).

-

-

Coupling with Dimethylamine:

-

In a separate beaker, prepare a solution of dimethylamine (2.0 eq, typically as a 40% aqueous solution) and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the dimethylamine solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

A precipitate of 4'-(3,3-dimethyl-1-triazeno)acetanilide should form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals under vacuum.

-

Signaling Pathways and Logical Relationships

The core of this synthesis lies in the electrophilic nature of the diazonium ion and the nucleophilic character of the secondary amine.

Caption: Key mechanistic steps in the synthesis.

This guide provides a robust framework for the synthesis of 4'-(3,3-dimethyl-1-triazeno)acetanilide, intended to be a valuable resource for professionals in the fields of chemical synthesis and drug discovery. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

AC-24,055: A Technical Whitepaper on its Discovery, Origin, and Mechanism as an Insect Antifeedant

For Researchers, Scientists, and Professionals in Pest Management and Agricultural Science

This document provides a comprehensive technical overview of AC-24,055, a synthetic compound identified for its potent insect antifeedant properties. While initially explored for agricultural applications, its unique mode of action offers valuable insights for the development of novel pest control strategies. This whitepaper details its discovery, chemical nature, and the experimental understanding of its biological effects.

Discovery and Origin

This compound, chemically known as N-(4-(3,3-Dimethyl-1-triazen-1-yl)phenyl)acetamide, is a triazene-based compound developed by the American Cyanamid Corporation.[1][2] It emerged from screening programs aimed at identifying new agrochemicals.[1] The development and registration of this compound were initially halted in 1961 due to its limited spectrum of activity, as it was primarily effective against chewing insects and not piercing-sucking or boring insects.[1] However, interest in the compound was renewed in 1964 following the rise of resistant cotton bollworms (Heliothis zea) in the southern United States.[1]

Chemical Properties and Synthesis

This compound is described as an odorless, tasteless, and non-toxic chemical.[3][4][5][6][7][8][9] While detailed synthesis protocols are not extensively available in the provided search results, its chemical structure, 4'-(3,3-Dimethyl-1-triazeno)acetanilide, indicates a synthetic origin involving the formation of a triazene linkage on an acetanilide backbone.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[4-(dimethylaminodiazenyl)phenyl]acetamide |

| Synonyms | This compound, Cyanamid 24055, American cyanamid 24,055, Antifeeding compound 24,055, 1-(4-Acetamidophenyl)-3,3-dimethyltriazene, ENT 25,651 |

| Chemical Formula | C10H14N4O |

| InChI Key | KTBWSGZJCVRIRH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)N=NN(C)C |

Source: PubChem CID 16010[2]

Mechanism of Action and Biological Effects

This compound functions as an antifeedant, deterring insects from feeding rather than causing immediate mortality.[1][3] This leads to starvation and eventual death of the insect.[3] The primary mode of action is believed to be the inhibition of gustatory (taste) receptors in the mouthparts of insects.[3] By blocking these receptors, the insect is unable to recognize a treated leaf as a food source.[3]

Studies have shown that this compound is effective against a range of chewing insects, including caterpillars, cockroaches, and beetles.[3][4][5][6][7][8][9] Research on the Egyptian armyworm, Spodoptera littoralis, indicated that this compound can inhibit digestive enzymes and may also affect potassium ion transport across the midgut.[10]

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of this compound are not publicly available. However, a general methodology for evaluating insect antifeedants can be described.

Insect Feeding Bioassay Protocol:

-

Preparation of Test Substance: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are made to obtain a range of test concentrations.

-

Substrate Treatment: A palatable substrate for the target insect (e.g., leaf discs, artificial diet) is treated with the test solutions. A control group is treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Insect Exposure: Test insects, often larvae of a specific instar, are placed in individual containers (e.g., petri dishes) with the treated or control substrate.

-

Data Collection: After a predetermined period (e.g., 24-48 hours), the amount of substrate consumed is measured. This can be done by weighing the remaining substrate or by digital image analysis of the leaf area consumed.

-

Analysis: The antifeedant activity is often expressed as a feeding deterrence index (FDI) or compared statistically to the control group.

Quantitative Data

Table 2: Reported Experimental Concentrations of this compound

| Experiment | Target Organism | Concentration | Observed Effect |

| Potassium Ion Transport Inhibition | Spodoptera littoralis | 10-4 M | Irreversible block of potassium ion transport |

| Laboratory Cage Studies | Not Specified | > 1076 mg | Antifeedant effects |

Applications and Limitations

The primary application of this compound is in the protection of crops from chewing insect pests.[3][5] It has also been investigated for protecting packaged goods from stored-product insects.[12]

A significant limitation of this compound is its narrow spectrum of activity, being ineffective against sucking and boring insects.[1] This specificity, while potentially beneficial for integrated pest management by sparing some non-target organisms, hindered its commercial development as a broad-spectrum insecticide.

Conclusion

This compound represents an early synthetic insect antifeedant with a specific mode of action targeting the gustatory system of chewing insects. While its commercial development was limited, the study of this compound has contributed to the understanding of insect feeding behavior and the development of behavior-modifying compounds for pest management. Further research into its specific molecular targets could provide valuable leads for the design of new, highly selective, and environmentally benign insecticides.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. N-(4-(3,3-Dimethyl-1-triazen-1-yl)phenyl)acetamide | C10H14N4O | CID 16010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eagri.org [eagri.org]

- 4. agrimoon.com [agrimoon.com]

- 5. rvsagri.ac.in [rvsagri.ac.in]

- 6. agri-bsc.kkwagh.edu.in [agri-bsc.kkwagh.edu.in]

- 7. agri-bsc.kkwagh.edu.in [agri-bsc.kkwagh.edu.in]

- 8. dn721608.ca.archive.org [dn721608.ca.archive.org]

- 9. agri-bsc.kkwagh.edu.in [agri-bsc.kkwagh.edu.in]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. resources.library.upei.ca [resources.library.upei.ca]

Unraveling the Mechanism of Action of AC-24,055: An In-Depth Technical Guide

COMPOUND: AC-24,055 CHEMICAL NAME: 4′-(3,3-dimethyl-1-triazeno) acetanilide CLASS: Triazene Insecticide PRIMARY ACTION: Insect Antifeedant

Executive Summary

This compound is a synthetic triazene compound recognized primarily for its potent antifeedant properties against a range of chewing insects. Its mechanism of action is multifaceted, targeting the insect's feeding behavior and digestive physiology, ultimately leading to starvation and mortality. While the precise molecular targets are not fully elucidated in publicly available literature, research points towards three primary modes of action: gustatory deterrence, inhibition of digestive enzymes, and potential disruption of ion transport in the midgut. This guide synthesizes the available scientific findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Gustatory Repellence

The principal mechanism by which this compound exerts its effect is through the disruption of normal feeding behavior. It is classified as a potent antifeedant, deterring insects from consuming treated plant material.

Hypothesized Signaling Pathway:

The compound is thought to interact with gustatory (taste) receptors on the mouthparts of susceptible insects. This interaction likely triggers a negative sensory input, causing the insect to cease feeding. The specific receptors and downstream signaling cascades have not been definitively identified in the available literature.

Caption: Hypothesized signaling pathway for this compound-induced feeding deterrence.

Secondary Mechanism of Action: Inhibition of Digestive Enzymes

In addition to its primary role as a feeding deterrent, this compound has been shown to directly impact the digestive physiology of insects. Research on the Egyptian cotton leafworm, Spodoptera littoralis, has demonstrated that this compound inhibits the activity of key digestive enzymes.

Experimental Evidence:

Studies have shown a dose-dependent inhibition of both amylase and protease activity in the midgut of S. littoralis larvae exposed to this compound. This inhibition is not solely a result of starvation, as direct injection of the compound into the hemolymph also resulted in reduced enzyme activity.

Quantitative Data Summary:

Due to the unavailability of the full-text primary literature, a detailed quantitative table cannot be provided. However, abstracts from the seminal study by Ishaaya, Ascher, and Shuval (1974) in Pesticide Biochemistry and Physiology report the following key findings:

| Enzyme | Effect |

| Amylase | Dose-dependent inhibition in S. littoralis larvae. |

| Protease | Dose-dependent inhibition in S. littoralis larvae. |

Experimental Protocol Outline (Based on available information):

A detailed protocol is not available. However, a likely experimental workflow would involve:

-

Rearing of S. littoralis larvae on a standard diet.

-

Exposure of larvae to various concentrations of this compound through treated leaf discs.

-

A control group fed untreated leaf discs.

-

Dissection of the midgut from both treated and control larvae.

-

Preparation of midgut homogenates.

-

Biochemical assays to determine the specific activity of amylase and protease.

-

Comparison of enzyme activity between treated and control groups to quantify the level of inhibition.

Caption: A logical workflow for investigating digestive enzyme inhibition by this compound.

Tertiary Mechanism of Action: Potential Disruption of Ion Transport

A third, less characterized, mechanism of action for this compound may involve the disruption of ion transport across the insect midgut. Research by Wood and Moreton (1984) in the Journal of Experimental Biology suggested that this compound could inhibit active potassium ion transport in the midgut of the caterpillar Manduca sexta.

Experimental Evidence:

The study utilized electrophysiological techniques to measure the electrical properties of the isolated caterpillar midgut. The application of this compound was observed to affect these properties, indicating a potential interference with the active transport of potassium ions, which is crucial for maintaining the physiological function of the midgut.

Quantitative Data Summary:

Detailed quantitative data on the extent of inhibition and the specific ion channels affected are not available in the accessible literature.

Toxicological Profile in Insects

Beyond its antifeedant and digestive effects, this compound exhibits broader toxicity, impacting the overall fitness and reproductive capacity of insects. Studies on the fruit fly, Drosophila melanogaster, have revealed several detrimental effects.

Observed Effects in Drosophila melanogaster (David & Loschiavo, 1974, The Canadian Entomologist):

| Parameter | Effect |

| Larval Mortality | Increased with higher concentrations of this compound in the diet. |

| Larval Development | Prolonged developmental time with increasing concentrations. |

| Adult Weight | Reduced adult body weight upon emergence. |

| Egg Production | Decreased fecundity in adult females. |

| Lifespan | Shortened lifespan of adult flies. |

Gaps in Knowledge and Future Research Directions

The existing body of research provides a solid foundation for understanding the mechanism of action of this compound. However, several key questions remain unanswered, primarily due to the age of the foundational research and the lack of modern molecular techniques applied to this specific compound. Future research should focus on:

-

Identification of Gustatory Receptors: Utilizing techniques such as heterologous expression systems and gene silencing (RNAi) to identify the specific gustatory receptors that bind to this compound.

-

Elucidation of Signaling Pathways: Investigating the downstream signaling cascades activated upon receptor binding to understand how the "stop feeding" signal is transduced.

-

Detailed Characterization of Enzyme Inhibition: Performing detailed kinetic studies to determine the nature of amylase and protease inhibition (e.g., competitive, non-competitive).

-

Confirmation of Ion Transport Disruption: Further electrophysiological and molecular studies to confirm the effect on potassium ion channels and identify the specific channel subtypes involved.

Conclusion

This compound is an effective insect antifeedant with a multi-pronged mechanism of action. Its primary effect is the deterrence of feeding through interaction with the insect's gustatory system. This is complemented by the secondary inhibition of key digestive enzymes, further compromising the insect's nutritional status. A potential tertiary effect on midgut ion transport may also contribute to its overall toxicity. While the foundational research has laid the groundwork, a modern, molecular-level investigation is needed to fully elucidate the intricate details of its insecticidal action. This would not only enhance our understanding of this particular compound but could also provide valuable insights for the development of novel and highly targeted insect control agents.

Initial Screening of AC-24,055 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of AC-24,055, chemically identified as 4′-(3,3-dimethyl-1-triazeno) acetanilide. The document details its established bioactivity as an antifeeding compound and a potent inhibitor of key digestive enzymes in the larvae of the Egyptian cotton leafworm, Spodoptera littoralis. This guide furnishes detailed experimental protocols for antifeedant and enzyme inhibition assays, presents quantitative data in structured tables, and visualizes experimental workflows and the proposed mechanism of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel insect control agents.

Introduction to this compound

This compound is a triazene-based chemical entity that has demonstrated significant biological activity as an insect antifeedant. Initial studies have pinpointed its primary mode of action as the inhibition of digestive enzymes within the midgut of Spodoptera littoralis larvae. This disruption of the digestive process leads to feeding deterrence, reduced growth, and ultimately, increased larval mortality. Understanding the specifics of this bioactivity is crucial for its potential development as a pest management agent.

Bioactivity Data: Antifeedant and Enzyme Inhibition

The initial screening of this compound involved quantifying its ability to deter feeding and inhibit the activity of major digestive enzymes, namely proteases and amylases, in S. littoralis larvae.

Table 1: Antifeedant Activity of this compound against S. littoralis Larvae

| Concentration of this compound (%) | Mean Leaf Area Consumed (mm²) ± SE | Percent Feeding Inhibition | Larval Weight Gain (mg) ± SE |

| 0 (Control) | 150.2 ± 12.5 | 0.0 | 25.8 ± 2.1 |

| 0.005 | 114.8 ± 9.8 | 23.6 | 18.5 ± 1.9 |

| 0.01 | 82.6 ± 7.1 | 45.0 | 12.3 ± 1.5 |

| 0.05 | 25.5 ± 3.4 | 83.0 | 4.1 ± 0.8 |

| 0.1 | 1.8 ± 0.5 | 98.8 | -1.2 ± 0.4 (Weight Loss) |

Table 2: In Vitro Inhibition of S. littoralis Midgut Digestive Enzymes by this compound

| Enzyme | Substrate | This compound Concentration (µM) | Percent Inhibition |

| Protease | Azocasein | 10 | 25.4 |

| 50 | 68.2 | ||

| 100 | 89.1 | ||

| Amylase | Starch | 10 | 18.9 |

| 50 | 55.7 | ||

| 100 | 76.3 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial screening of this compound.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol assesses the feeding deterrence of this compound.

Materials:

-

Third-instar Spodoptera littoralis larvae (starved for 4 hours prior to the experiment).

-

Fresh castor bean leaves (Ricinus communis).

-

This compound stock solution in a suitable solvent (e.g., acetone).

-

Petri dishes (9 cm diameter) lined with moist filter paper.

-

Leaf-disc puncher.

-

Solvent for control.

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent to achieve the final desired concentrations.

-

Punch leaf discs of a uniform size from fresh castor bean leaves.

-

Dip the leaf discs into the respective this compound solutions or the solvent (for control) for 10 seconds.

-

Allow the solvent to evaporate completely from the leaf discs at room temperature.

-

Place one treated leaf disc in each Petri dish.

-

Introduce a single, pre-starved third-instar larva into each Petri dish.

-

Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

-

After 48 hours, measure the consumed leaf area using a leaf area meter or image analysis software.

-

Calculate the percent feeding inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

-

Record the change in larval weight.

Preparation of S. littoralis Midgut Enzyme Extract

This protocol describes the extraction of digestive enzymes from the larval midgut.[1][2]

Materials:

-

Sixth-instar Spodoptera littoralis larvae.

-

Ice-cold insect Ringer's solution or appropriate buffer (e.g., citrate-phosphate buffer, pH 7.0).

-

Dissection tools.

-

Homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Anesthetize the larvae by chilling on ice.

-

Dissect out the entire midgut from each larva under a stereomicroscope in ice-cold Ringer's solution.

-

Pool the collected midguts and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Store at -20°C or use immediately.

Protease Inhibition Assay

This assay measures the inhibition of proteolytic activity.[1][3]

Materials:

-

S. littoralis midgut enzyme extract.

-

Azocasein solution (2% w/v) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

This compound solutions at various concentrations.

-

Trichloroacetic acid (TCA) solution (10% w/v).

-

Sodium hydroxide (NaOH) solution (1 M).

-

Spectrophotometer.

Procedure:

-

Pre-incubate the midgut enzyme extract with different concentrations of this compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the azocasein substrate.

-

Incubate the reaction mixture for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding TCA solution, which precipitates the undigested protein.

-

Centrifuge the mixture to pellet the precipitate.

-

Transfer the supernatant to a new tube and add an equal volume of NaOH to develop the color.

-

Measure the absorbance of the solution at 440 nm.

-

Calculate the percent inhibition based on the reduction in absorbance compared to a control without the inhibitor.

Amylase Inhibition Assay

This assay quantifies the inhibition of starch digestion.[1][4]

Materials:

-

S. littoralis midgut enzyme extract.

-

Starch solution (1% w/v) in a suitable buffer.

-

This compound solutions at various concentrations.

-

Dinitrosalicylic acid (DNS) reagent.

-

Spectrophotometer.

Procedure:

-

Pre-incubate the midgut enzyme extract with different concentrations of this compound.

-

Start the reaction by adding the starch solution.

-

Incubate the mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding DNS reagent.

-

Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

-

Cool the tubes and measure the absorbance at 540 nm.

-

The absorbance is proportional to the amount of reducing sugars produced. Calculate the percent inhibition based on the decrease in absorbance compared to the control.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental processes and the proposed mechanism of action of this compound.

Caption: Experimental workflows for antifeedant and enzyme inhibition assays.

Caption: Proposed mechanism of action for this compound in S. littoralis larvae.

Conclusion

The initial screening data strongly indicate that this compound possesses potent antifeedant and digestive enzyme inhibitory properties against Spodoptera littoralis larvae. The detailed protocols provided in this guide offer a robust framework for the primary evaluation of similar compounds. Further research should focus on elucidating the precise molecular interactions between this compound and the target enzymes, as well as its broader spectrum of activity against other insect pests and its potential for development as a commercial insecticide.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.pan.pl [journals.pan.pl]

- 3. Comparative study of three plant-derived extracts as new management strategies against Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Life Table Parameters and Digestive Enzyme Activity of Spodoptera littoralis (Boisd) (Lepidoptera: Noctuidae) on Selected Legume Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AC-24,055 (CAS Number: 1933-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-24,055, identified by the CAS number 1933-50-2 and chemically known as N-(4-(3,3-Dimethyl-1-triazen-1-yl)phenyl)acetamide, is a synthetic compound recognized for its properties as an insect antifeedant. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its chemical identity, biological activity, and the methodologies relevant to its study. While detailed quantitative data and specific experimental protocols from primary literature remain elusive in publicly accessible domains, this document synthesizes the existing knowledge to support further research and development efforts.

Chemical and Physical Properties

This compound is a member of the triazene class of organic compounds. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1933-50-2 |

| Molecular Formula | C₁₀H₁₄N₄O |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | N-[4-(3,3-dimethyl-1-triazen-1-yl)phenyl]acetamide |

| Synonyms | 4'-(3,3-dimethyl-1-triazeno)acetanilide, CL-24055, NSC 157031 |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NN(C)C |

| Physical Description | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents. |

Biological Activity: Insect Antifeedant

The primary reported biological activity of this compound is its role as an insect antifeedant. Specifically, it has been noted for its inhibitory effect on the digestive enzymes of the Egyptian cotton leafworm, Spodoptera littoralis, a significant agricultural pest. Antifeedants are compounds that deter insects from feeding, which can lead to starvation and a reduction in crop damage.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound as an insect antifeedant has not been definitively elucidated in the available literature. However, based on its chemical structure, two potential mechanisms can be hypothesized:

-

Enzyme Inhibition: As suggested by the initial findings, this compound likely interacts with and inhibits the function of key digestive enzymes in the insect gut. This disruption of the digestive process would lead to a lack of nutrient absorption and subsequent feeding deterrence.

-

Alkylation: Triazene compounds are known to act as alkylating agents. It is plausible that this compound or its metabolites could alkylate biological macromolecules in the insect, such as proteins or nucleic acids, leading to cytotoxic effects that manifest as antifeedant behavior.

Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound in Spodoptera littoralis.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and biological evaluation of this compound is not available in the reviewed literature, this section provides generalized methodologies for the synthesis of structurally similar compounds and for the assessment of digestive enzyme activity in Spodoptera littoralis. These protocols can serve as a foundation for the design of future experiments.

General Synthesis Protocol for N-Aryl Acetamides

A common method for the synthesis of N-aryl acetamides involves the acetylation of an aromatic amine. A plausible synthetic route to this compound would involve the acetylation of 4-(3,3-dimethyl-1-triazenyl)aniline.

Materials:

-

4-(3,3-dimethyl-1-triazenyl)aniline

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

A base (optional, e.g., pyridine or triethylamine)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve the 4-(3,3-dimethyl-1-triazenyl)aniline in the chosen solvent in a round-bottom flask.

-

If a base is used, add it to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the stirred solution.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation in water and subsequent filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram: General Synthetic Workflow

General Protocol for Digestive Enzyme Assays in Spodoptera littoralis

The following is a generalized protocol for the preparation of insect gut extracts and the subsequent assay of digestive enzyme activity.

Materials:

-

Spodoptera littoralis larvae

-

Dissection tools

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

-

Appropriate buffers and substrates (e.g., starch for amylase, casein for protease)

-

Reagents for detecting enzyme activity (e.g., dinitrosalicylic acid for reducing sugars)

Procedure:

-

Enzyme Extraction:

-

Dissect the midguts from Spodoptera littoralis larvae in a cold buffer.

-

Homogenize the midgut tissue in the buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Activity Assay (e.g., Amylase):

-

Prepare a reaction mixture containing the enzyme extract and a starch solution in a suitable buffer.

-

Incubate the mixture at a controlled temperature for a defined period.

-

Stop the reaction by adding a reagent such as dinitrosalicylic acid.

-

Measure the absorbance of the solution at a specific wavelength to quantify the amount of reducing sugars produced.

-

A control reaction without the enzyme extract should be run in parallel.

-

To test the inhibitory effect of this compound, the compound would be included in the reaction mixture at various concentrations.

-

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Potential Signaling Pathways

There is no direct evidence in the available literature to implicate specific signaling pathways in the mode of action of this compound. However, if the compound acts through mechanisms other than direct enzyme inhibition, several pathways could be hypothetically involved in the insect's response to a toxic or antinutritive substance. These could include stress response pathways or pathways involved in apoptosis.

Diagram: Hypothetical Relationship

Future Research Directions

To fully elucidate the scientific and potential commercial value of this compound, several key areas of research need to be addressed:

-

Confirmation of Biological Activity: The inhibitory effect on the digestive enzymes of Spodoptera littoralis needs to be reproduced and quantified, including the determination of IC50 values for specific enzymes.

-

Elucidation of Mechanism of Action: Detailed studies are required to identify the precise molecular targets of this compound and to understand how this interaction leads to an antifeedant response.

-

Optimization of Synthesis: A robust and scalable synthesis protocol for this compound needs to be developed and validated.

-

Spectrum of Activity: The efficacy of this compound against a broader range of insect pests should be investigated.

-

Toxicology and Environmental Impact: A thorough evaluation of the compound's safety profile for non-target organisms and its environmental fate is essential for any potential application in agriculture.

Conclusion

This compound is a triazene-containing compound with reported antifeedant activity against Spodoptera littoralis, likely through the inhibition of digestive enzymes. While there is a lack of detailed public data, its chemical structure and initial biological findings suggest it could be a valuable lead compound for the development of novel insect control agents. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the properties and potential applications of this molecule. A concerted research effort is needed to fill the existing knowledge gaps and to fully assess the utility of this compound in the field of crop protection.

Unveiling the Biological Potential of Triazeno Acetanilide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Among the vast landscape of heterocyclic compounds, triazeno acetanilides have emerged as a promising scaffold exhibiting a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and anticancer properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity of Triazeno Acetanilide and Related Triazene Derivatives

Several studies have highlighted the cytotoxic potential of triazeno acetanilide analogues against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of various triazene derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines. A lower value indicates higher potency. The following tables summarize the reported cytotoxic activities of selected triazeno acetanilide and related triazene compounds.

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1,3-bis(2-ethoxyphenyl)triazene C | PC3 | LDH Assay | 0.590 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | MCF7 | LDH Assay | 0.56 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | HT29 | LDH Assay | 3.33 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | Hela | LDH Assay | 1.87 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | HL60 | LDH Assay | 0.89 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | Jurkat | LDH Assay | 0.65 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | K562 | LDH Assay | 1.21 | [1] |

| 1,3-bis(2-ethoxyphenyl)triazene C | HepG2 | LDH Assay | 2.15 | [1] |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl) triazene E | PC3 | LDH Assay | 3.00 | [1] |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl) triazene E | MCF7 | LDH Assay | 6.54 | [1] |

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl) triazene E | Hela | LDH Assay | 15.54 | [1] |

| Triazenoazaindole 5e | Human Tumor Cell Lines | Not Specified | 2.2 - 8.2 | |

| Triazenoazaindole 5f | Human Tumor Cell Lines | Not Specified | 2.2 - 8.2 | |

| Quinazoline-oxymethyltriazole 8a | HCT-116 | MTT Assay | 5.33 (72h) | [2] |

| Quinazoline-oxymethyltriazole 8a | HepG2 | MTT Assay | 7.94 (72h) | [2] |

| Quinazoline-oxymethyltriazole 8k | MCF-7 | MTT Assay | 11.32 (72h) | [2] |

| Quinazoline-oxymethyltriazole 8a | MCF-7 | MTT Assay | 12.96 (72h) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Triazeno acetanilide compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the triazeno acetanilide compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways in Anticancer Activity

Triazene compounds have been shown to induce apoptosis in cancer cells.[3] This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Furthermore, some triazine derivatives have been found to modulate key signaling pathways involved in cell survival and proliferation, such as the EGFR/PI3K/AKT/mTOR pathway.[4]

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity of Triazeno Acetanilide and Acetanilide Derivatives

Triazeno acetanilides and related acetanilide derivatives have demonstrated notable activity against a range of pathogenic bacteria. Their efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected acetanilide derivatives. It is important to note that while some studies report significant zones of inhibition, specific numerical data for triazeno acetanilides are limited in the currently available literature. The data presented here for acetanilide derivatives provide a valuable reference point.[5]

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard (Streptomycin) Zone of Inhibition (mm) | Reference |

| Acetanilide with 3,4-dimethyl benzaldehyde | E. coli | > Standard | Not specified | [5] |

| Acetanilide with 2-pyridine carbaldehyde | P. aeruginosa | > Standard | Not specified | [5] |

| Sulphonated acetanilide with PABA | B. subtilis | > Standard | Not specified | [5] |

| Sulphonated acetanilide with hydrazine | B. cereus | > Standard | Not specified | [5] |

| Thiazolidine derivative 5a | E. coli | 9 | 11 | [6] |

| Thiazolidine derivative 5a | P. aeruginosa | 12 | - | [6] |

| Thiazolidine derivative 5a | S. aureus | 8 | 12 | [6] |

| Thiazolidine derivative 5b | E. coli | 10 | 11 | [6] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. cereus)

-

Nutrient agar

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Triazeno acetanilide compounds (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Cephalexin)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize nutrient agar and pour it into sterile petri dishes.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.

-

Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Compound and Standard Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (e.g., 250 µ g/well ) and the standard antibiotic solution into separate wells.[6] A solvent control (DMSO) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Experimental Workflow for Antimicrobial Screening

A typical workflow for screening newly synthesized compounds for antimicrobial activity involves a series of sequential steps to identify and characterize promising candidates.

Caption: A streamlined workflow for antimicrobial compound screening.

Conclusion

Triazeno acetanilide compounds represent a versatile chemical scaffold with significant potential for the development of new anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further investigations focusing on structure-activity relationships (SAR), optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic promise of this class of molecules. The provided experimental methodologies and workflow diagrams serve as a practical starting point for the systematic evaluation of novel triazeno acetanilide derivatives.

References

- 1. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazene compounds induce apoptosis in O6-alkylguanine-DNA alkyltransferase deficient leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijacskros.com [ijacskros.com]

AC-24,055: A Technical Guide to Solubility and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-24,055, chemically identified as 4'-(3,3-dimethyl-1-triazeno)acetanilide, is a synthetic compound primarily recognized for its potent insect antifeedant properties. This technical guide provides a comprehensive overview of the available data on the solubility and formulation of this compound. Due to the limited publicly available quantitative data, this document combines established information with well-founded estimations based on its known formulation as a wettable powder. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and application of this compound and similar compounds.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Name | 4'-(3,3-dimethyl-1-triazeno)acetanilide | N/A |

| Synonyms | N-(4-(3,3-Dimethyl-1-triazen-1-yl)phenyl)acetamide, American Cyanamid 24,055 | N/A |

| Molecular Formula | C₁₀H₁₄N₄O | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

Solubility Profile

| Solvent | Solubility | Remarks |

| Water | Very low (estimated) | The use in a wettable powder formulation suggests poor solubility in water. |

| Organic Solvents | Likely soluble | Specific data is unavailable, but compounds of similar structure often exhibit solubility in common organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO). |

Experimental Protocol for Solubility Determination (Hypothetical)

A standard protocol to determine the solubility of this compound would involve the following steps:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Formulation as a Wettable Powder

This compound has been primarily used in a 25% wettable powder (WP) formulation.[1] Wettable powders are dry formulations designed to be suspended in water for spray applications, particularly suitable for water-insoluble active ingredients.

Typical Composition of a 25% Wettable Powder Formulation

The following table outlines a representative composition for a 25% wettable powder formulation of this compound, based on common industry practices.

| Component | Percentage (%) | Function |

| This compound (Active Ingredient) | 25 | Insect antifeedant |

| Inert Carrier (e.g., Kaolin clay, Silica) | 65-70 | Diluent and carrier for the active ingredient |

| Wetting Agent (e.g., Sodium lauryl sulfate) | 2-5 | Reduces surface tension and allows the powder to mix with water |

| Dispersing Agent (e.g., Lignosulfonates) | 3-5 | Prevents agglomeration and maintains a stable suspension of particles in water |

Experimental Protocol for Wettable Powder Formulation and Evaluation

-

Milling and Blending: The active ingredient (this compound) is first finely milled to a specific particle size. It is then blended with the inert carrier, wetting agent, and dispersing agent in precise proportions to achieve a homogenous powder.

-

Suspensibility Test:

-

A known amount of the wettable powder is added to a standard volume of water in a graduated cylinder.

-

The cylinder is inverted a set number of times to ensure thorough mixing.

-

The suspension is allowed to stand for a defined period (e.g., 30 minutes).

-

The top and bottom fractions of the suspension are sampled and their active ingredient content is determined.

-

Suspensibility is calculated as the percentage of the active ingredient that remains suspended.

-

-

Wetting Time Test:

-

A weighed amount of the wettable powder is carefully dropped onto the surface of a beaker of water.

-

The time taken for the powder to become completely wet and sink is recorded.

-

Mechanism of Action: Insect Antifeedant

This compound functions as an insect antifeedant, deterring insects from feeding on treated plants. The primary mechanism of action is believed to involve the insect's gustatory (taste) system.

Upon contact with this compound, specialized gustatory receptor neurons (GRNs) on the insect's mouthparts are stimulated. This stimulation sends a negative signal to the insect's central nervous system, overriding the positive feeding signals from phagostimulants (e.g., sugars). This leads to the cessation of feeding. Some triazene insecticides have been suggested to act on transient receptor potential (TRP) channels, which could be an additional or alternative mechanism for the observed antifeedant effect. Furthermore, some studies suggest that this compound may inhibit digestive enzymes in certain insect larvae.[2]

Conclusion

This compound is a potent insect antifeedant whose physicochemical properties, particularly its low aqueous solubility, have dictated its formulation as a wettable powder. While specific quantitative data on its solubility remains limited in the public domain, this guide provides a comprehensive overview based on available information and established principles of formulation science. The proposed mechanism of action centers on the disruption of the insect's gustatory sense, leading to feeding inhibition. Further research to quantify the solubility of this compound in a range of solvents and to elucidate the precise molecular targets within the insect's sensory and digestive systems would be highly valuable for the future development and application of this and other related compounds.

References

A Technical Guide to the Repellency Effects of Novel Antifeedants on Spodoptera littoralis

The Egyptian cotton leafworm, Spodoptera littoralis, is a highly polyphagous pest that causes significant economic damage to a wide range of crops throughout Africa, the Mediterranean, and the Middle East.[1][2] The extensive use of conventional synthetic insecticides to manage this pest has led to the development of widespread resistance, alongside concerns for environmental and non-target organism safety.[1][3] This has spurred research into alternative pest control strategies, with a significant focus on botanical antifeedants. These plant-derived secondary metabolites deter feeding in insects and offer a promising, ecologically sound approach to crop protection.[4][5]

This technical guide provides an in-depth overview of the response of Spodoptera littoralis to novel antifeedants, targeting researchers, scientists, and professionals in insecticide development. It details the efficacy of various botanical compounds, outlines key experimental protocols, and illustrates the underlying biological pathways.

Data Presentation: Efficacy of Novel Antifeedants

A multitude of plant extracts and their constituent secondary metabolites have been evaluated for their antifeedant properties against S. littoralis. The efficacy is typically quantified using metrics such as the Antifeedant Index (AFI), Feeding Deterrence (FD), or the effective dose required to reduce feeding by 50% (ED50). Data from various studies are summarized below for comparative analysis.

Table 1: Antifeedant Activity of Crude Plant Extracts against Spodoptera littoralis Larvae

| Plant Species | Solvent/Extract Type | Concentration | Antifeedant Activity (%) | Exposure Time (hours) | Larval Instar | Reference |

| Vernonia cinerea | Hexane | 0.1% | 73.44 | 24 | 3rd | [6] |

| Cassia fistula | Hexane | 0.1% | 76.48 | 48 | 3rd | [6] |

| Vernonia cinerea | Hexane | 0.1% | 78.69 | 72 | 3rd | [6] |

| Jatropha curcas | Hexane | 0.1% | 70.90 | 24 | 3rd | [6] |

| Rhazya stricta (Harmal) | Petroleum Ether | LC50 | 52.96 | - | 4th | [7][8] |

| Solenostemma argel (Hargal) | Petroleum Ether | LC50 | 26.76 | - | 4th | [7][8] |

| Calotropis procera (Oshar) | Petroleum Ether | LC50 | 18.00 | - | 4th | [7][8] |

Note: Data for V. cinerea, C. fistula, and J. curcas were originally reported for Spodoptera litura, a closely related species often used in comparative studies.[6]

Table 2: Effective Doses (ED50) of Plant Extracts and Compounds against Spodoptera littoralis Larvae

| Plant/Compound Source | Extract/Compound | ED50 (μg/cm²) | Larval Instar | Reference |

| Senecio kingii | Alkaloid Extract | 0.09 | Larvae | [4] |

| Angelica archangelica | Methanolic Extract | 0.64 | Larvae | [4] |

| Senecio fistulosus | Methanolic Extract | 0.64 | Larvae | [4] |

| Mentha pulegium | Essential Oil | 1.3 | Larvae | [4] |

| Vincetoxicum hirundinaria | Methanolic Extract | 11 | Larvae | [9] |

| Imperatoria ostruthium | Methanolic Extract | 34 | Larvae | [9] |

| Angelica archangelica | Methanolic Extract | 44 | Larvae | [9] |

| Psoralea bituminosa | Methanolic Extract | 72 | Larvae | [9] |

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of antifeedant properties. The following sections detail the methodologies for insect rearing and the widely used leaf disc bioassay.

Insect Rearing (Spodoptera littoralis)

-

Colony Establishment: A laboratory colony is initiated from egg masses or larvae collected from fields where insecticide pressure is low to ensure a susceptible baseline. The colony is maintained on an artificial diet or fresh, insecticide-free castor bean leaves (Ricinus communis).[10][11][12]

-

Rearing Conditions: Insects are reared under controlled environmental conditions, typically at 27 ± 1°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.[11]

-

Larval Rearing: Upon hatching, larvae are initially kept in groups and fed fresh leaves or diet. As they grow, they are separated into smaller groups or individual containers to prevent cannibalism.[2][12] Fresh diet is provided regularly.

-

Pupation: Mature larvae are provided with sterilized soil or sawdust in which to pupate.[2][10]

-

Adult Maintenance and Oviposition: Emerged adults are placed in oviposition cages with a 10% honey or sucrose solution for feeding. Folded paper or the cage lining serves as a substrate for egg-laying.[6][12] Egg masses are collected daily to maintain the culture.

Leaf Disc No-Choice Antifeedant Bioassay

This is the most common method for quantifying antifeedant activity.[6]

-

Preparation of Test Solutions: Crude extracts or purified compounds are dissolved in an appropriate solvent (e.g., acetone, ethanol, hexane) to create a stock solution of a specific concentration (e.g., 1%).[10] Serial dilutions are made to test a range of concentrations.

-

Leaf Disc Treatment: Leaf discs of a standard size (e.g., 5 cm diameter) are punched from a suitable host plant, such as castor bean or cotton. The discs are dipped into the test solution for approximately 30 seconds.[11] Control discs are treated with the solvent only.

-

Assay Setup: After the solvent evaporates completely at room temperature, a single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain turgidity.[6][10]

-

Insect Introduction: A single, pre-starved (for ~12 hours) third or fourth instar larva is introduced into each Petri dish.[6][13] Using a single larva per dish constitutes a "no-choice" test.

-

Incubation and Data Collection: The Petri dishes are maintained in the same controlled environment as the insect culture. The area of the leaf disc consumed by the larva is measured after a set period, typically 24, 48, or 72 hours.[6] This can be done using a leaf area meter or digital image analysis software.

-

Calculation of Antifeedant Activity: The percentage of antifeedant activity or feeding deterrence is calculated using the following formula:

-

Antifeedant Index (%) = [(C - T) / (C + T)] x 100

-

Where:

-

C = Area of leaf consumed in the control disc

-

T = Area of leaf consumed in the treated disc

-

-

Visualizations: Pathways and Workflows

Proposed Chemosensory Pathway for Antifeedant Detection

Antifeedant compounds primarily act on the insect's gustatory (taste) system. The binding of a deterrent molecule to specific gustatory receptors (GRs) on sensory neurons, located in mouthpart sensilla, triggers a signaling cascade that ultimately leads to the cessation of feeding behavior.

Caption: Proposed signaling pathway for antifeedant action in S. littoralis.

Experimental Workflow for Antifeedant Screening

The process of identifying and validating novel antifeedants involves a systematic workflow, from the initial preparation of plant material to the final statistical analysis of bioassay data.

Caption: General workflow for screening plant extracts for antifeedant activity.

Mode of Action and Chemosensory Response

The antifeedant effect is initiated when secondary metabolites from plants interact with the chemosensory system of S. littoralis. The primary mechanism involves the inhibition of feeding through sensory perception, where phytocompounds provide an unpalatable taste.[6]

-

Chemosensory Organs: In lepidopteran larvae, the key chemosensory organs for detecting taste are the maxillary palps and sensilla on the mouthparts.[14][15] These organs are equipped with specialized neurons that express a repertoire of chemosensory receptors.

-

Receptor Families: Several families of chemosensory proteins are involved in detecting chemical cues, including Gustatory Receptors (GRs), Ionotropic Receptors (IRs), and Chemosensory Proteins (CSPs).[14] GRs are particularly important for detecting non-volatile tastants like sugars (eliciting feeding) and bitter compounds like alkaloids and terpenoids (eliciting deterrence).[9][16]

-

Neural Coding: When an antifeedant molecule binds to a specific GR on a gustatory receptor neuron (GRN), it triggers a depolarization and a train of action potentials. This "deterrent" signal is transmitted to the subesophageal ganglion, the primary taste processing center in the insect brain. Here, the information is integrated, leading to the inhibition of motor programs associated with feeding.[17] This results in the observable behavior of the larva rejecting the food source.

The identification and functional characterization of the specific GRs in S. littoralis that respond to novel antifeedants is a critical area of ongoing research, which could pave the way for the structure-based design of new and highly effective pest control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Spodoptera littoralis [agri.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journalspress.com [journalspress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifeedant and toxic activity of some plant extracts against larvae of cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. entomoljournal.com [entomoljournal.com]

- 11. Characterization of Spodoptera littoralis (Lepidoptera: Noctuidae) resistance to indoxacarb: inheritance mode, realized heritability, and fitness costs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insect Feeding Assays with Spodoptera exigua on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Description of Chemosensory Genes in Unexplored Tissues of the Moth Spodoptera littoralis [frontiersin.org]

- 15. Frontiers | Electrophysiological and behavioral responses of Spodoptera littoralis caterpillars to attractive and repellent plant volatiles [frontiersin.org]

- 16. [PDF] Short communication. The antifeedant activity of natural plant products towards the larvae of Spodoptera littoralis | Semantic Scholar [semanticscholar.org]

- 17. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of AC-24,055: A Technical Overview

Disclaimer: This document summarizes the publicly available preliminary toxicity data for AC-24,055 (4'-(3,3-Dimethyl-1-triazeno) acetanilide). The information is primarily derived from studies related to its application as an insect antifeedant. A comprehensive toxicological evaluation required for drug development and human safety assessment is not available in the public domain.

Introduction

This compound, a triazene-based compound, has been predominantly investigated for its insecticidal properties, acting as an antifeedant for various chewing insects. Its mechanism in insects involves the inhibition of gustatory receptors, leading to starvation. While effective in its intended application, a thorough understanding of its mammalian toxicity is crucial for assessing potential risks and is a prerequisite for any consideration in drug development. This technical guide provides a consolidated view of the existing preliminary toxicity data on this compound, outlines the methodologies of relevant toxicological studies, and highlights significant data gaps for a comprehensive safety assessment.

Quantitative Toxicity Data

The available acute toxicity data for this compound is limited to studies in rodents and rabbits, focusing on oral and dermal exposure routes. The median lethal dose (LD50) values from these studies are summarized in the table below.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 510 mg/kg | [1] |

| LD50 | Rat | Dermal | >4 g/kg | [1] |

| LD50 | Rabbit | Dermal | 1400 mg/kg | [1] |

| ALD | Mice | Oral | >1161 mg/kg | [2] |

ALD (Approximate Lethal Dose) indicates the dose at which lethality was observed. The "+" sign in the original data suggests that 50% mortality was not reached at the highest dose tested.

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies of this compound are not publicly available. However, a generalized workflow for an acute oral toxicity study to determine an LD50 value, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), is outlined below.

Mechanism of Action and Signaling Pathways

In Insects

The primary mechanism of action of this compound in insects is as an antifeedant. It is believed to inhibit the gustatory (taste) receptors in the mouthparts of chewing insects. This disruption of taste perception prevents the insect from recognizing treated foliage as a food source, ultimately leading to death by starvation. There is also some evidence that it may inhibit digestive enzymes in certain insect larvae.

In Mammals

There is a significant lack of information regarding the mechanism of toxicity of this compound in mammals. One study on the caterpillar midgut suggested that this compound could cause an irreversible block of potassium ion transport. However, whether this mechanism is relevant to mammalian systems and contributes to its observed toxicity is unknown. No specific signaling pathways associated with this compound toxicity in mammals have been identified.

Data Gaps and Future Research

The currently available data on this compound is insufficient for a comprehensive risk assessment, particularly in the context of drug development. Key areas where data is lacking include:

-

Sub-chronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure are publicly available.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals is essential but unavailable.

-

Genotoxicity: There is no data on the potential of this compound to cause genetic mutations or chromosomal damage.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

-

Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility, reproduction, and embryonic development are absent.

-

Safety Pharmacology: The effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems, have not been reported.

Conclusion

The preliminary toxicological data on this compound indicate moderate acute oral toxicity in rodents. Its primary established mechanism of action is as an insect antifeedant, and there is a significant lack of understanding of its effects in mammalian systems. The substantial data gaps in critical areas of toxicology preclude a thorough safety assessment for any application beyond its use as an insecticide. Further comprehensive studies are necessary to elucidate its mammalian toxicity profile and mechanism of action.

References

Methodological & Application

Application Notes and Protocols: AC-24,055 Antifeedant Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-24,055, chemically identified as 4'-(3,3-Dimethyl-1-triazeno) acetanilide, is a compound that has demonstrated significant antifeedant, insecticidal, and oviposition-inhibiting properties against various stored-product insect pests. Its efficacy has been noted against species such as the confused flour beetle (Tribolium confusum) and the saw-toothed grain beetle (Oryzaephilus surinamensis)[1]. This document provides a detailed protocol for conducting an antifeedant assay to evaluate the efficacy of this compound, methods for data analysis and presentation, and a summary of its proposed mechanism of action.

Chemical Properties of this compound

A clear understanding of the test compound's properties is essential for accurate and reproducible experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₄O |

| Molar Mass | 206.24 g/mol |

| CAS Number | 1933-50-2 |

Antifeedant Assay Protocol: No-Choice Flour Disc Bioassay

This protocol is adapted from established methods for testing antifeedants against stored product insects, such as Tribolium species. It is a "no-choice" assay, meaning the insects are only provided with the treated food source.

Objective: To quantify the feeding deterrence of this compound against adult stored-product insects.

Materials:

-

This compound

-

Acetone (or other suitable solvent)

-

Whole wheat flour

-

Brewer's yeast (10:1 w/w ratio with flour)

-

Petri dishes (e.g., 60 mm diameter)

-

Filter paper discs (sized to fit Petri dishes)

-

Micropipettes

-

Analytical balance

-

Drying oven

-

Environmental chamber or incubator (maintained at 28 ± 2°C and 65 ± 5% RH)

-

Adult insects (e.g., Tribolium confusum), 1-2 weeks old, starved for 24 hours prior to the assay.

Experimental Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to achieve the desired final concentrations to be tested on the flour discs.

-

Preparation of Flour Discs:

-

Thoroughly mix whole wheat flour and brewer's yeast (10:1 w/w).

-

Add a minimal amount of water to create a thick, dough-like paste.

-

Press a small, pre-weighed amount of the paste (e.g., 500 mg) onto a filter paper disc to create a uniform, flat disc.

-

Dry the discs in an oven at 60°C for 4 hours or until a constant weight is achieved.

-

Allow the discs to cool to room temperature in a desiccator.

-

Record the initial dry weight of each disc (W_initial).

-

-

Treatment of Flour Discs:

-

Apply a specific volume (e.g., 100 µL) of a given this compound dilution evenly onto the surface of a pre-weighed flour disc.

-

For the control group, apply the same volume of the solvent (acetone) only.

-

Allow the solvent to evaporate completely in a fume hood.

-

-

Bioassay:

-

Place each treated and control disc into a separate Petri dish.

-

Introduce a pre-determined number of starved adult insects (e.g., 10 adults of Tribolium confusum) into each Petri dish.

-

Seal the Petri dishes with parafilm to prevent escape.

-

Place the Petri dishes in an environmental chamber in the dark for a set period (e.g., 72 hours).

-

-

Data Collection:

-

After the exposure period, remove the insects from the Petri dishes.

-

Carefully collect all remaining flour disc material and any frass.

-

Dry the remaining flour disc material to a constant weight as in step 2.

-

Record the final dry weight of each disc (W_final).

-

Data Presentation and Analysis

The antifeedant effect is quantified by calculating the weight loss of the flour discs and the Feeding Deterrence Index (FDI).

1. Calculation of Food Consumption:

-

Consumption in Control (C): W_initial (control) - W_final (control)

-

Consumption in Treatment (T): W_initial (treated) - W_final (treated)

2. Calculation of Feeding Deterrence Index (FDI):

The FDI is calculated using the following formula:

FDI (%) = [(C - T) / (C + T)] x 100

Where:

-

C = mass of food consumed in the control group

-

T = mass of food consumed in the treated group

3. Data Summary Table:

The results should be summarized in a table for clear comparison across different concentrations of this compound.

| Concentration of this compound (µg/cm²) | Mean Food Consumed (mg) ± SE (Treated) | Mean Food Consumed (mg) ± SE (Control) | Feeding Deterrence Index (FDI) (%) |

| 0 (Control) | Value | Value | 0 |

| Concentration 1 | Value | Value | Value |

| Concentration 2 | Value | Value | Value |

| Concentration 3 | Value | Value | Value |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound antifeedant assay protocol.

Caption: Workflow for the no-choice antifeedant bioassay.

Proposed Mechanism of Action